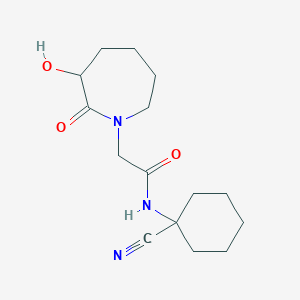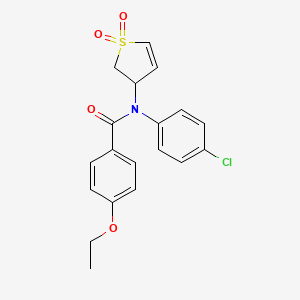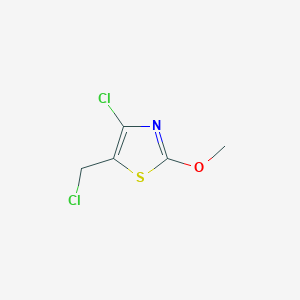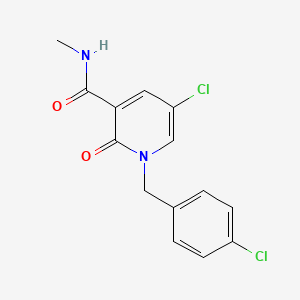
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide, also known as CX614, is a novel compound that has gained attention in the field of neuroscience for its potential therapeutic applications. CX614 is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation.
Wirkmechanismus
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. AMPA receptors are glutamate receptors that mediate fast synaptic transmission in the brain. N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide enhances the activity of AMPA receptors, leading to an increase in synaptic strength and LTP.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to enhance LTP and improve memory in animal models. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in synaptic plasticity and neuroprotection. N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has neuroprotective effects, as it can reduce neuronal damage and improve functional recovery in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide in lab experiments is its specificity for AMPA receptors, which allows researchers to investigate the role of these receptors in synaptic plasticity and memory formation. Another advantage is that N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to have neuroprotective effects, which makes it a potential therapeutic agent for stroke and traumatic brain injury. One limitation of using N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide research. One area of interest is the development of N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide analogs with improved pharmacokinetic properties and selectivity for AMPA receptors. Another area of interest is the investigation of N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide in human clinical trials for its potential therapeutic applications in stroke and traumatic brain injury. Additionally, N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide could be used as a tool to investigate the role of AMPA receptors in other neurological disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide is a novel compound that has gained attention in the field of neuroscience for its potential therapeutic applications. It acts as a positive allosteric modulator of AMPA receptors, leading to an increase in synaptic strength and LTP. N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to enhance memory, have neuroprotective effects, and improve functional recovery in animal models of stroke and traumatic brain injury. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has the potential to be a valuable tool for investigating the role of AMPA receptors in synaptic plasticity and memory formation, as well as a potential therapeutic agent for neurological disorders.
Synthesemethoden
The synthesis of N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide involves several steps, starting with the reaction of cyclohexylamine with chloroacetyl chloride to form N-(cyclohexyl)-2-chloroacetamide. This compound is then reacted with sodium cyanide to form N-(cyclohexyl)-2-cyanacetamide, which is subsequently reacted with 3-hydroxy-2-oxoazepane-1-carboxylic acid to form N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide. The final product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been investigated for its potential therapeutic applications in several areas of neuroscience, including memory enhancement, stroke, and traumatic brain injury. Studies have shown that N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide can enhance long-term potentiation (LTP), a process that is critical for learning and memory. N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has also been shown to improve functional recovery in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c16-11-15(7-3-1-4-8-15)17-13(20)10-18-9-5-2-6-12(19)14(18)21/h12,19H,1-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOUYAUEPOGKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCCCC(C2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({1-[2-(4-Methoxyphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2988437.png)

![N-Methyl-N-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2988439.png)

![1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2988445.png)
![N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B2988447.png)
![4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988448.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2988452.png)
![3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole](/img/structure/B2988453.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2988457.png)

![2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone](/img/structure/B2988459.png)
